[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a pyrrolidine-based intermediate featuring a chloro-acetyl group, a cyclopropane ring, and a tert-butyl carbamate moiety. The chloro-acetyl group introduces reactivity for nucleophilic substitution, while the tert-butyl ester provides steric protection for sensitive functional groups during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAOKCBVHYMHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolidine ring
- A chloroacetyl group
- A tert-butyl carbamate moiety
These structural components contribute to the compound's reactivity and biological interactions.
The mechanism of action of this compound primarily involves the following pathways:
- Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. This interaction alters the activity of target proteins, resulting in various biological effects.
- Binding Affinity : The pyrrolidine ring and the tert-butyl ester moiety enhance the compound’s binding affinity and specificity to biological targets, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester exhibit significant antimicrobial properties. For example, studies have shown that certain chloroacetyl derivatives demonstrate higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes through covalent modification. This is particularly relevant in the context of kinase inhibitors, where compounds with similar structures have shown inhibitory effects on various kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester can be analyzed through SAR studies:
- Chloroacetyl Group : The presence of this group enhances reactivity and binding affinity, making it a critical component for biological activity.
- Pyrrolidine Ring : Modifications on the pyrrolidine ring can influence the selectivity and potency of the compound against specific targets.
| Component | Influence on Activity |
|---|---|
| Chloroacetyl Group | Increases reactivity and binding affinity |
| Pyrrolidine Ring | Affects selectivity and potency |
| Tert-butyl Ester Moiety | Enhances solubility and bioavailability |
Case Studies
Several case studies have explored the efficacy of compounds related to [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester:
- Inhibition of Kinases : A study demonstrated that similar chloroacetyl derivatives were effective in inhibiting mTOR signaling pathways, which are crucial in cancer cell proliferation .
- Antimycobacterial Activity : Compounds with related structures showed significant inhibition against various mycobacterial species, suggesting potential therapeutic applications in treating tuberculosis .
- Covalent Modifiers : Research into covalent modifiers revealed that compounds with a chloroacetyl group exhibited promising results in targeting specific proteins involved in disease pathways, showcasing their potential as drug candidates.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic use:
- Enzyme Inhibition : The chloroacetyl group allows for covalent interactions with nucleophilic residues in enzymes, potentially leading to inhibition of metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and offering therapeutic benefits for neurological disorders.
- Cytotoxicity : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
Medicinal Chemistry
The compound has been investigated for its role in drug development, particularly concerning:
- Cholinesterase Inhibition : Studies have shown that compounds with similar structures can inhibit cholinesterase, which is relevant in treating Alzheimer's disease .
- CB2 Receptor Modulation : Research indicates that compounds like this may act as agonists for the CB2 receptor, which has implications in pain management and inflammation .
Anticancer Research
Several studies have focused on the anticancer properties of this compound:
- Case Study 1 : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Case Study 2 : Another investigation reported that the compound inhibited tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology.
Environmental Impact Studies
Research has also explored the environmental implications of synthetic compounds like this one:
- Toxicological Assessments : Evaluations have been conducted to determine the environmental persistence and toxicity of similar chloroacetyl derivatives, which is crucial for assessing their safety in ecological contexts.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate and chloroacetyl groups undergo hydrolysis under distinct conditions:
| Reaction | Conditions | Products | Mechanism |
|---|---|---|---|
| Carbamate hydrolysis | Acidic (e.g., HCl in dioxane, 0–25°C) | Cyclopropylamine derivative + CO₂ + tert-butanol | Acid-catalyzed cleavage of the ester bond. |
| Chloroacetyl hydrolysis | Basic (e.g., NaOH/H₂O, reflux) | 2-Hydroxyacetyl-pyrrolidine derivative + HCl | Nucleophilic acyl substitution (SN₂). |
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The tert-butyl carbamate is stable under basic conditions but cleaves in acidic media to release the amine.
-
The chloroacetyl group hydrolyzes to a hydroxyl group under basic conditions, forming a glycolic acid derivative.
Nucleophilic Substitution
The chloroacetyl group is highly reactive toward nucleophiles:
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The reaction with azides proceeds via copper-catalyzed alkyne-azide cycloaddition (CuAAC) when an alkyne is introduced .
Reduction Reactions
The carbonyl group in the chloroacetyl moiety can be reduced:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to RT | 2-Chloroethyl-pyrrolidine derivative | Complete reduction to alcohol. |
| NaBH₄ | MeOH, RT | No reaction | Inert toward ketones. |
-
LiAlH₄ reduces the carbonyl to a secondary alcohol, while NaBH₄ is ineffective under standard conditions.
Elimination Reactions
Under basic conditions, dehydrohalogenation occurs:
| Base | Conditions | Product | Byproduct |
|---|---|---|---|
| K₂CO₃ | DMF, 80°C, 6h | α,β-Unsaturated ketone derivative | HCl |
| DBU | CH₂Cl₂, RT, 2h | Same as above | HCl |
-
Elimination produces conjugated enones, which are electrophilic and useful in Michael addition reactions.
Deprotection of Tert-Butyl Carbamate
The tert-butyl group is selectively removed to expose the amine:
| Method | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid | CH₂Cl₂, RT, 2h | Free cyclopropylamine + Boc-protecting group removal. |
Comparative Reactivity of Structural Analogs
The reactivity varies with substituents, as shown below:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations:
- Halogenation : The target compound’s chloro-acetyl group contrasts with the iodo-methyl group in and dibromo-vinyl group in . Chlorine’s lower atomic weight and electronegativity may reduce steric hindrance compared to iodine or bromine, favoring faster substitution reactions.
- Ring Systems : The pyrrolidine ring in the target compound provides a nitrogen atom for further functionalization, unlike the cyclopropane-only systems in or cyclobutane in . This nitrogen enhances versatility in drug design (e.g., for hydrogen bonding or catalytic interactions).
- Stability : The tert-butyl ester in all compounds enhances hydrolytic stability, but the chloro-acetyl group in the target compound may introduce sensitivity to nucleophilic attack, limiting shelf life compared to the dibromo-vinyl analogue .
Physicochemical and Reactivity Profiles
- Reactivity :
- The chloro-acetyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than the iodo-methyl group in , which requires harsher conditions for substitution.
- The dibromo-vinyl group in enables addition or elimination reactions, offering pathways distinct from the target compound’s substitution chemistry.
- Toxicity: The iodo-methyl compound is classified as a skin/eye irritant and respiratory hazard, likely due to iodine’s volatility. The target compound’s chloro-acetyl group may pose similar risks but with lower volatility.
Preparation Methods
Stepwise Construction of the Pyrrolidine Core
The pyrrolidine ring is typically derived from L-prolinamide or its derivatives. In a method analogous to patent CN104262227A, L-prolinamide reacts with chloroacetyl chloride in dichloromethane at -50°C to -30°C, forming 1-chloroacetylpyrrolidine-2-carboxamide . This intermediate undergoes dehydration using phosphorus oxychloride (POCl₃) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 78–80% yield and >99.5% purity.
Key parameters:
-
Temperature control : Sub-zero conditions prevent side reactions.
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Molar ratio : L-prolinamide to chloroacetyl chloride = 1:1.05–1.31.
-
Solvent : Dichloromethane ensures solubility and facilitates phase separation.
Optimized Synthetic Protocols
One-Pot Acylation-Carbamation Approach
A streamlined protocol combines acylation and carbamation in a single reactor:
-
Acylation : React pyrrolidine-2-carbonitrile with chloroacetyl chloride (-30°C, 2 h).
-
Carbamate formation : Add Boc-cyclopropylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 0°C.
Advantages :
Catalytic Asymmetric Synthesis
Chiral resolution is critical for bioactive applications. Using (S)-pyrrolidine-2-carbonitrile as a starting material, enantiomeric excess (ee) >99% is achieved via cinchona alkaloid-catalyzed acylation .
Catalyst : Quinidine-derived thiourea (0.5 mol%).
Solvent : Toluene at -40°C.
ee : 99.2%.
Analytical and Purification Techniques
Chromatographic Purification
Spectroscopic Characterization
Industrial-Scale Production Considerations
Solvent Recovery and Waste Management
Q & A
Q. What are the recommended synthetic routes for preparing [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester?
- Methodological Answer : Synthesis typically involves multi-step protocols. A plausible route includes:
Pyrrolidine Functionalization : Introduce the 2-chloroacetyl group via nucleophilic substitution or acylation under anhydrous conditions (e.g., using chloroacetyl chloride in dichloromethane with a base like triethylamine) .
Cyclopropane Coupling : Utilize cross-coupling reactions (e.g., palladium-catalyzed reductive cyclization) to attach the cyclopropylmethyl group. Solvent selection (e.g., THF or DMF) and temperature control (0–25°C) are critical to avoid side reactions .
tert-Butoxycarbonyl (Boc) Protection : Protect the carbamic acid group using Boc anhydride in the presence of a catalyst like DMAP, followed by purification via column chromatography .
Key Considerations: Monitor reaction progress with TLC or HPLC. Optimize stoichiometry to minimize byproducts.
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR, while the cyclopropane protons appear as a multiplet near 0.5–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., expected m/z for : ~338.1) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities (if applicable) by growing single crystals in a solvent like ethyl acetate/hexane .
Q. What are the stability and recommended storage conditions for this compound?
- Methodological Answer :
- Stability : The chloroacetyl group is moisture-sensitive. Decomposition may occur under basic conditions or prolonged exposure to light.
- Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen). Use desiccants (e.g., silica gel) to prevent hydrolysis. Stability should be verified via periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve yield in the key cyclopropane coupling step?
- Methodological Answer :
- Catalyst Screening : Compare palladium catalysts (e.g., Pd(OAc), PdCl, or Pd(PPh)) in reductive cyclizations. For example, Pd(OAc) with ligands like Xantphos may enhance regioselectivity .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF often increases reaction rates but may promote side reactions.
- Reducing Agents : Evaluate formic acid derivatives (e.g., HCOH/EtN) as CO surrogates to stabilize intermediates .
Data Contradiction Resolution: If yields vary between batches, check catalyst purity or moisture content via Karl Fischer titration.
Q. What strategies resolve enantiomeric impurities in the pyrrolidine ring during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers. Optimize mobile phases (hexane/isopropanol) for baseline resolution .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoramidites) during acylation or cyclopropanation to enforce stereocontrol .
- Dynamic Kinetic Resolution : Utilize enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers in situ .
Q. How can conflicting mechanistic data in palladium-catalyzed steps be analyzed?
- Methodological Answer :
- Isotopic Labeling : Use C-labeled reagents to track carbon migration in cyclopropane formation. Compare with DFT calculations to validate proposed pathways .
- Kinetic Studies : Perform variable-temperature NMR or stopped-flow experiments to identify rate-determining steps. For example, ligand dissociation or oxidative addition might limit efficiency .
- Controlled Experiments : Systematically vary substrate electronic profiles (e.g., electron-withdrawing vs. donating groups) to isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
